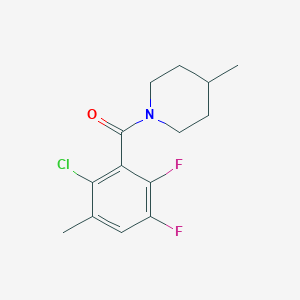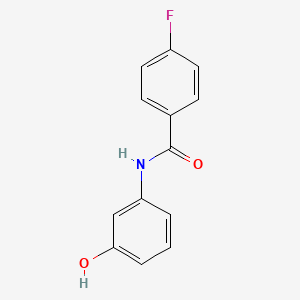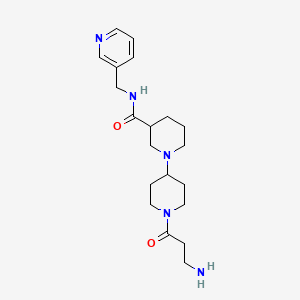![molecular formula C20H25N5O B5360322 5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole, commonly known as "MeOP-DT" is a novel psychoactive substance that belongs to the indazole family. It is a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the hallucinogenic effects of many psychedelic drugs. MeOP-DT is a relatively new compound that has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
MeOP-DT is a potent agonist of the serotonin receptor 5-HT2A. It binds to this receptor and activates it, leading to the hallucinogenic effects that are characteristic of many psychedelic drugs. MeOP-DT also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7.
Biochemical and Physiological Effects:
MeOP-DT has been shown to have a number of biochemical and physiological effects. It increases the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It also increases the levels of several cytokines, including interleukin-6 and tumor necrosis factor-alpha. These effects may contribute to the anti-inflammatory and neuroprotective properties of MeOP-DT.
Avantages Et Limitations Des Expériences En Laboratoire
MeOP-DT has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it useful for studying the effects of this receptor. Additionally, it has a unique chemical structure that may allow for the development of new therapeutic agents. However, the synthesis of MeOP-DT is complex and requires specialized equipment and expertise. Additionally, the effects of MeOP-DT on humans are not well understood, making it difficult to extrapolate findings from animal studies.
Orientations Futures
There are several future directions for research on MeOP-DT. One area of interest is the development of new therapeutic agents based on the chemical structure of MeOP-DT. Additionally, further studies are needed to understand the effects of MeOP-DT on humans, including its potential therapeutic applications. Finally, research is needed to determine the long-term effects of MeOP-DT use and its potential for abuse.
Méthodes De Synthèse
The synthesis of MeOP-DT involves several steps, including the reaction of 2-methyl-4-pyridinylmagnesium bromide with 1,4-dibromobutane to form 4-(2-methyl-4-pyridinyl)-1,4-dibromobutane. This compound is then reacted with 5-methoxyindole in the presence of a palladium catalyst to form MeOP-DT. The synthesis of MeOP-DT is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MeOP-DT has gained attention among researchers due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, MeOP-DT has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-methoxy-3-[[4-(2-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl]-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-12-16(6-7-21-15)25-9-3-8-24(10-11-25)14-20-18-13-17(26-2)4-5-19(18)22-23-20/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSPIRKEXMCEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=C4C=C(C=CC4=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5360240.png)
![3,3-dimethyl-11-(2-phenylvinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5360248.png)

![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)
![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360272.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![3-methyl-7-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5360324.png)


![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)